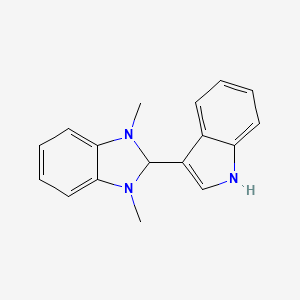

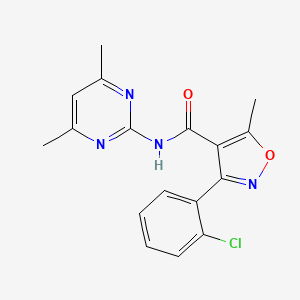

![molecular formula C16H18N6O B5508439 3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been explored through various methods, including Cu-catalyzed and Pd-catalyzed reactions, as well as metal-free iodine-mediated cyclizations. For example, the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources have been reported for the efficient synthesis of 3-formyl imidazo[1,2-a]pyrimidines, highlighting a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Additionally, palladium-catalyzed regioselective arylation has enabled the synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles, demonstrating an efficient one-step synthesis pathway (Li et al., 2003).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives, including 3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine, is characterized by X-ray crystallography, providing detailed insights into their geometry, bond lengths, and angles. Studies such as those by Dhanalakshmi et al. (2018) have utilized crystallography to analyze the structure of related imidazo[1,2-a]pyridine derivatives, shedding light on their structural characteristics and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and electrophilic aromatic substitution, which can modify their chemical properties for specific applications. Techniques such as iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions have been employed to synthesize 1-iodoimidazo[1,5-a]pyridines, demonstrating the versatility of these compounds in chemical synthesis (Wu et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidines, including melting points, boiling points, solubility, and crystal form, are crucial for their practical applications. These properties are determined through standard laboratory techniques and are essential for the characterization and handling of these compounds.

Chemical Properties Analysis

Imidazo[1,2-a]pyrimidines exhibit a wide range of chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties. For instance, studies on the synthesis and photophysical properties of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have revealed interesting attributes, such as aggregation-induced emission (AIE) and solvatochromism, which could be beneficial for their application in material science and as fluorescence probes (Fedotov et al., 2022).

Future Directions

properties

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-13(22-9-3-5-19-16(22)20-11)15(23)21-8-2-4-12(10-21)14-17-6-7-18-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAJWRPJUYMJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3CCCC(C3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

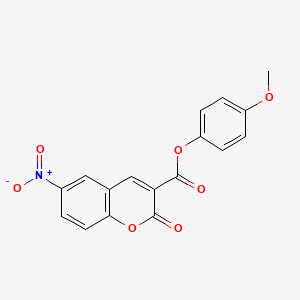

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

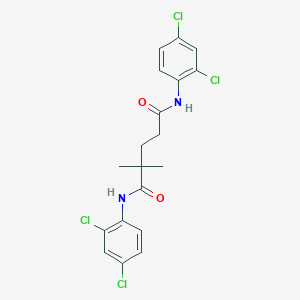

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

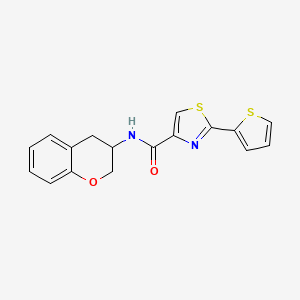

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)